2-(2,6-Dimethylmorpholin-4-yl)acetonitrile
Overview
Description
“(2,6-Dimethylmorpholin-4-yl)acetonitrile” is a chemical compound with the molecular formula C8H14N2O . It has a molecular weight of 154.21 .
Molecular Structure Analysis
The InChI code for “(2,6-Dimethylmorpholin-4-yl)acetonitrile” is 1S/C8H14N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,4-6H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“(2,6-Dimethylmorpholin-4-yl)acetonitrile” is a liquid at room temperature .Scientific Research Applications
Electrochemical Fluorination
Electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives has been studied to understand the fluorination efficiency and the formation of fluorinated products. The study revealed that fluorination of cis-2,6-dimethylmorpholine yields F-acid fluorides in fair yields. This process also induces cis-and trans-isomerization, highlighting the electrochemical pathway's influence on molecular structure and potential applications in synthesizing fluorinated compounds for pharmaceuticals and agrochemicals (Takashi et al., 1998).
Lanthanide Ion Complexes
A study on thiophene-derivatized pybox and its lanthanide ion complexes, such as those with Eu(III) and Tb(III), demonstrated their high luminescence in solid state and in solution. The complexes' significant quantum yields suggest potential applications in materials science, particularly in the development of luminescent materials for optical devices and sensors (de Bettencourt-Dias et al., 2007).
Photophysical and Spectroscopic Analysis
The photophysical and spectroscopic analysis of cis-Ru(α-diimine)2(4-aminopyridine)2 complexes provides insights into their photochemical behavior. This research could inform the design of photoactive materials for energy conversion and storage, demonstrating the utility of (2,6-Dimethylmorpholin-4-yl)acetonitrile derivatives in developing advanced functional materials (Camilo et al., 2014).
Antifungal Agents
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified these compounds as effective antifungal agents against Candida and Aspergillus species. The findings highlight the potential of morpholine derivatives in addressing fungal infections, pointing to broader implications for developing new antimicrobial agents (Bardiot et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,4-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVYBUDZLWUTPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.